molecular formula C10H9FO2 B2444928 Methyl 2-(3-fluorophenyl)acrylate CAS No. 189298-28-0

Methyl 2-(3-fluorophenyl)acrylate

Cat. No.: B2444928
CAS No.: 189298-28-0
M. Wt: 180.178
InChI Key: ISXDQAHDYDIMMR-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluorophenyl)acrylate can be synthesized through various methods. One common approach involves the esterification of 3-fluorophenylacrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylacrylate derivatives.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes and other bioactive molecules.

    Industry: this compound is used in the production of specialty polymers and coatings, providing unique properties such as increased chemical resistance and durability.

Mechanism of Action

The mechanism by which methyl 2-(3-fluorophenyl)acrylate exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine atom can influence the reactivity and stability of the compound. In biological systems, the compound can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-fluorophenyl)acrylate
  • Methyl 2-(4-fluorophenyl)acrylate
  • Methyl 2-(3-chlorophenyl)acrylate

Uniqueness

Methyl 2-(3-fluorophenyl)acrylate is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 2-(3-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXDQAHDYDIMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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